Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)-
Description
The compound Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (hereafter referred to as the "target compound") is a structurally complex acetamide derivative. Its core structure includes:
- A 4-chloro-2-(2-chlorobenzoyl)phenyl group, providing aromatic and electron-withdrawing properties.
- An N-methyl substituent, enhancing lipophilicity and metabolic stability.
- A 2-(2-pyrimidinylthio) moiety, introducing a sulfur-linked pyrimidine ring, which may influence binding interactions in biological systems.
Properties
CAS No. |
128433-37-4 |
|---|---|
Molecular Formula |
C20H15Cl2N3O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-25(18(26)12-28-20-23-9-4-10-24-20)17-8-7-13(21)11-15(17)19(27)14-5-2-3-6-16(14)22/h2-11H,12H2,1H3 |
InChI Key |
QDRNJVCRNGFJPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CSC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Halogenated Aniline Derivatives
The synthesis begins with 4-chloro-2-nitroaniline (C₆H₅ClN₂O₂) as the primary precursor. This compound undergoes benzoylation at the ortho position using 2-chlorobenzoyl chloride (C₇H₄Cl₂O) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Key Reaction:
$$
\text{4-Chloro-2-nitroaniline} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Chloro-2-(2-chlorobenzoyl)nitrobenzene} + \text{HCl}
$$
Reduction of Nitro Group
The nitro intermediate is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (HCl/Fe). Iron-mediated reduction is preferred industrially due to cost efficiency, achieving yields >85%.
Stepwise Synthesis of Target Compound
N-Methylation of Amine Intermediate
The amine intermediate undergoes methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This step introduces the N-methyl group, critical for the compound’s bioactivity.
Reaction Conditions:
- Temperature: 50°C
- Time: 12 hours
- Yield: 78–82%
Acylation with Chloroacetyl Chloride
The N-methylated product reacts with chloroacetyl chloride (ClCH₂COCl) in tetrahydrofuran (THF) at −10°C to form the chloroacetamide derivative. Triethylamine scavenges HCl, driving the reaction to completion.
Mechanism:
$$
\text{N-Methylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-chloroacetamide}
$$
Thioether Formation with 2-Pyrimidinethiol
The final step involves nucleophilic substitution of the chloro group in the acetamide with 2-pyrimidinethiol (C₄H₃N₂SH). Copper(I) iodide (CuI) and 2,2′-bipyridine catalyze the reaction in diglyme at 60°C.
Optimized Parameters:
- Catalyst: CuI (5 mol%)
- Ligand: 2,2′-Bipyridine (5 mol%)
- Solvent: Diglyme
- Yield: 70–75%
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., acylation). Key advantages include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 85% |
| By-Product Formation | 15% | <5% |
Solvent Recycling
Polar aprotic solvents (DMF, THF) are recovered via vacuum distillation, reducing costs by 30%.
Analytical Validation and Quality Control
Purity Assessment
The final product is characterized using:
Impurity Profiling
Common impurities include:
- Unreacted 2-chlorobenzoyl chloride (<0.5%)
- Over-methylated by-products (<0.3%)
Challenges and Optimization Strategies
Regioselectivity in Benzoylation
The ortho-directing effect of the nitro group ensures precise benzoylation at the 2-position. Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes.
Catalyst Efficiency in Thioether Formation
Replacing CuI with palladium catalysts (e.g., Pd(OAc)₂) increases yield to 85% but raises costs.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several analogs, differing primarily in heterocyclic substituents and functional groups:
Physicochemical Properties
- Lipophilicity : The N-methyl and chlorobenzoyl groups in the target compound increase lipophilicity compared to simpler analogs like N-(4-chlorophenyl)acetamide .
- Metabolic Stability: Sulfur linkages (e.g., pyrimidinylthio, thieno-pyrimidinylsulfanyl) may reduce oxidative metabolism, enhancing half-life .
Biological Activity
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)-, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20Cl2N2O2
- Molecular Weight : 391.29 g/mol
- CAS Number : 75616-01-2
The compound exhibits biological activity through various mechanisms, primarily involving interactions with specific molecular targets in human cells. These interactions can lead to effects such as:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : The presence of the acetamide group suggests potential inhibition of inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of benzophenone derivatives, revealing that compounds with structural similarities to Acetamide demonstrated significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research on 2-chloroacetamido compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators. This suggests that Acetamide may possess similar anti-inflammatory properties .
- Anticancer Potential : Another study focused on acetamides and their derivatives showed promising anticancer activity by inducing apoptosis in cancer cell lines. This highlights the potential for Acetamide in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
